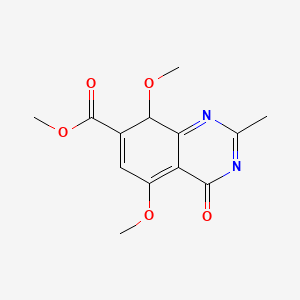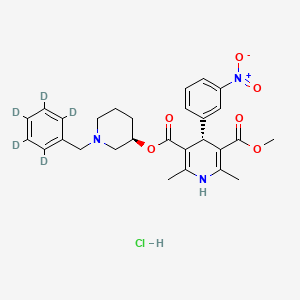![molecular formula C4H2N5NaO B589128 sodium;5H-imidazo[4,5-d]triazin-4-olate CAS No. 1797817-35-6](/img/structure/B589128.png)
sodium;5H-imidazo[4,5-d]triazin-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5H-imidazo[4,5-d]triazin-4-olate, also known as sodium 5H-imidazole-4-carboxylate, is a commonly used reagent in organic synthesis. It is a white, crystalline solid with a melting point of around 200°C and a decomposition point of around 300°C. It is a versatile reagent, and is used in a variety of organic syntheses, including the synthesis of various heterocyclic compounds, as well as in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Cosmetics and Dermatology
2-Azahypoxanthine has shown potential as a cosmetic ingredient . It has been found to stimulate human epidermal cell proliferation and increase the gene expression of various proteins involved in skin barrier functioning . This makes it potentially useful in skincare products aimed at improving skin health and appearance .
Biological Research
The compound is available for scientific research purposes . It can be used in various biological experiments and studies, potentially contributing to our understanding of cellular processes and mechanisms .
Plant Growth Regulation
2-Azahypoxanthine and its derivatives have been used in the synthesis of plant growth regulators . These compounds can influence the growth and development of plants, making them potentially useful in agriculture and horticulture .
Heterocyclic Compound Synthesis
Both triazines and tetrazines, which include compounds like 2-Azahypoxanthine, are significant moieties in biologically important molecules . They have provided a new dimension to the design of biologically important organic molecules .
Fluorescent Probes
Imidazo[4,5] fused compounds have been used in the development of fluorescent probes for specific recognition of ATP . These probes can be used in biological research to study ATP-related processes .
Medicinal Applications
Triazine and tetrazine molecules, which include compounds like 2-Azahypoxanthine, have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Eigenschaften
IUPAC Name |
sodium;5H-imidazo[4,5-d]triazin-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O.Na/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYVSIZRFNAOM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=N2)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N5NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;5H-imidazo[4,5-d]triazin-4-olate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










